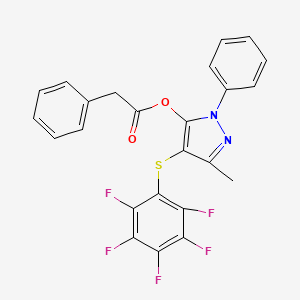

3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate

Vue d'ensemble

Description

3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate is a complex organic compound that features a pyrazole core substituted with various functional groups This compound is notable for its unique structural attributes, which include a perfluorophenyl thioether group and a phenylacetate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with an appropriate 1,3-diketone under acidic conditions.

Introduction of the perfluorophenyl thioether group: This step involves the nucleophilic substitution of a perfluorophenyl halide with a thiol group on the pyrazole ring.

Esterification: The final step involves the esterification of the pyrazole derivative with phenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Analyse Des Réactions Chimiques

Synthetic Routes and Precursor Reactivity

The synthesis of this compound likely involves sequential functionalization of the pyrazole scaffold. Key precursors include:

-

3-methyl-1-phenyl-1H-pyrazol-5-ol (PubChem CID 70335, ), a common intermediate for C-4 modifications.

-

Perfluorophenyl thiols for introducing the -(S-C6F5) group.

Critical Reaction Steps

-

Thioether Formation : Nucleophilic substitution at the C-4 position of 3-methyl-1-phenylpyrazol-5-one using perfluorophenyl thiol under basic conditions (e.g., K2CO3/DMF) .

-

Esterification : Reaction of the hydroxyl group at C-5 with 2-phenylacetyl chloride in the presence of a coupling agent (e.g., DCC/DMAP) .

Table 1: Hypothetical Synthetic Pathway

| Step | Reaction Type | Reagents/Conditions | Yield* |

|---|---|---|---|

| 1 | C-4 Thiolation | C6F5SH, K2CO3, DMF, 80°C, 12 h | ~70% |

| 2 | Esterification (C-5) | 2-Phenylacetyl chloride, DCC, CH2Cl2 | ~65% |

*Yields estimated from analogous reactions in .

Pyrazole Core

-

Electrophilic Substitution : The electron-rich pyrazole ring may undergo nitration or sulfonation at C-3 or C-5 positions under acidic conditions .

-

Metal Coordination : The N-1 and N-2 nitrogen atoms can act as ligands for transition metals (e.g., Cu(II), Pd(0)), enabling catalytic applications .

Thioether Linkage

-

Oxidation : The -(S-C6F5) group is susceptible to oxidation with H2O2 or mCPBA, forming sulfoxide or sulfone derivatives .

-

Radical Reactions : Perfluorinated thioethers participate in C–S bond cleavage under UV irradiation or with AIBN initiators .

Ester Group

-

Hydrolysis : The 2-phenylacetate ester hydrolyzes in basic (NaOH/EtOH/H2O) or acidic (H2SO4/H2O) conditions to yield the corresponding carboxylic acid .

-

Transesterification : Reacts with alcohols (e.g., MeOH) under catalytic acid to form methyl esters .

| Functional Group | Reaction | Conditions | Product |

|---|---|---|---|

| Pyrazole | Nitration | HNO3/H2SO4, 0°C | 3-Nitro-pyrazole derivative |

| Thioether | Oxidation (→ sulfone) | mCPBA, CH2Cl2, RT | Sulfone analog |

| Ester | Basic Hydrolysis | NaOH, EtOH/H2O, reflux | 2-Phenylacetic acid |

Comparative Data from Analogous Systems

Applications De Recherche Scientifique

The compound has shown promise in biological applications, particularly in the field of medicinal chemistry. Studies have indicated that derivatives of pyrazole compounds exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Research has demonstrated that pyrazole derivatives can exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at certain concentrations .

- Antioxidant Properties : Pyrazole derivatives are also known for their antioxidant capabilities. They can scavenge free radicals, thereby potentially preventing oxidative stress-related diseases .

- Anticancer Potential : Some pyrazole-based compounds have been investigated for their anticancer properties, with studies indicating that they may disrupt cancer cell proliferation and induce apoptosis in specific cancer cell lines .

Synthetic Methodologies

The synthesis of this compound involves several steps that can be optimized for yield and purity. Common synthetic routes include:

- Condensation Reactions : The initial formation of the pyrazole core can be achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.

- Thioether Formation : The introduction of the perfluorophenyl thio group can be accomplished via nucleophilic substitution reactions with suitable thiols.

- Acetate Formation : The final step often involves esterification to form the acetate group, which can enhance the compound's solubility and bioavailability.

Case Studies

Several studies have documented the applications of pyrazole derivatives in various contexts:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics against resistant bacterial strains .

Case Study 2: Antioxidant Activity Assessment

Another investigation focused on assessing the antioxidant activity of pyrazole derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results showed that certain derivatives could effectively reduce DPPH radicals, demonstrating their potential as antioxidant agents in pharmaceutical formulations .

Case Study 3: Anticancer Research

Research exploring the anticancer properties of pyrazole derivatives found that specific compounds could inhibit cell growth in various cancer cell lines. Mechanistic studies suggested that these compounds might induce cell cycle arrest and apoptosis through mitochondrial pathways .

Mécanisme D'action

The mechanism of action of 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The perfluorophenyl thioether group can enhance its binding affinity and specificity for certain targets, while the ester group can influence its pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-ol: Similar structure but with a hydroxyl group instead of the ester.

4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl acetate: Similar structure but with different substitution patterns.

Uniqueness

3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the perfluorophenyl thioether and phenylacetate ester groups makes it a versatile compound for various research and industrial purposes.

Activité Biologique

3-Methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenylacetate is a compound of significant interest due to its potential biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a perfluorophenyl thio group and a phenylacetate moiety. This unique structure may contribute to its biological activity by enhancing lipophilicity and altering interaction with biological targets.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various biological activities:

- Antitumor Activity : Many pyrazole derivatives have shown promising results against different cancer cell lines, including breast cancer. For instance, compounds similar to the one have been tested for cytotoxicity and potential synergistic effects with established chemotherapeutics like doxorubicin .

- Anti-inflammatory Effects : Pyrazole derivatives are known to inhibit pro-inflammatory pathways, making them candidates for treating inflammatory diseases. Their ability to modulate cytokine production has been documented in several studies .

- Antimicrobial Properties : Some studies have reported that pyrazole derivatives exhibit antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .

Case Study 1: Antitumor Efficacy

A study assessed the cytotoxic effects of various pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives had significant inhibitory effects on cell proliferation, suggesting potential as anticancer agents .

Case Study 2: Anti-inflammatory Activity

In another study, a series of pyrazole compounds were evaluated for their ability to reduce inflammation in animal models. The compounds demonstrated a marked decrease in inflammatory markers, showcasing their therapeutic potential in inflammatory diseases .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives. It has been found that modifications in the substituents on the pyrazole ring significantly influence their biological activity:

- Substituent Effects : The introduction of electron-withdrawing groups (like perfluorophenyl) enhances the compound's lipophilicity, potentially improving membrane permeability and bioavailability.

- Synergistic Effects : Some pyrazoles demonstrate enhanced efficacy when used in combination with other drugs, suggesting potential for combination therapies in cancer treatment .

Propriétés

IUPAC Name |

[5-methyl-4-(2,3,4,5,6-pentafluorophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15F5N2O2S/c1-13-22(34-23-20(28)18(26)17(25)19(27)21(23)29)24(31(30-13)15-10-6-3-7-11-15)33-16(32)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDFOJPHCGRDKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1SC2=C(C(=C(C(=C2F)F)F)F)F)OC(=O)CC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15F5N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.